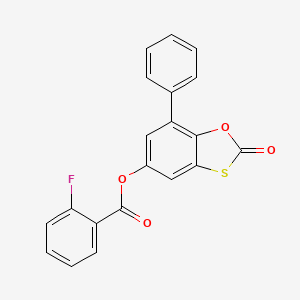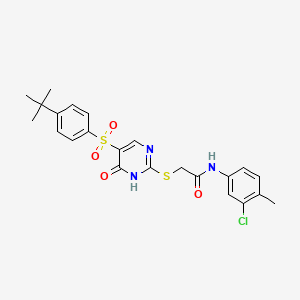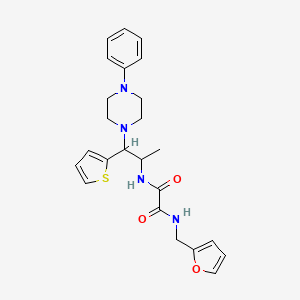
2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE is a complex organic compound that belongs to the class of benzoxathioles. This compound is characterized by the presence of a benzoxathiole ring system, which is fused with a phenyl group and a fluorobenzoate moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE typically involves the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives . The reaction is carried out under solvent-free conditions using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature . The resulting benzoxazole derivative is then subjected to further reactions to introduce the phenyl and fluorobenzoate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The benzoxathiole ring system can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted benzoxathiole compounds .
Scientific Research Applications
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit quorum sensing in bacteria, thereby preventing biofilm formation and virulence production . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLPROPANOATE: This compound has a similar structure but with a methylpropanoate group instead of a fluorobenzoate group.
2-OXO-7-PHENYL-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE: This compound features a methylbenzoate group instead of a fluorobenzoate group.
Uniqueness
The presence of the fluorobenzoate group in 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE imparts unique properties to the compound, such as increased lipophilicity and enhanced biological activity. This makes it a more potent candidate for various applications compared to its analogs .
Properties
Molecular Formula |
C20H11FO4S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-fluorobenzoate |
InChI |
InChI=1S/C20H11FO4S/c21-16-9-5-4-8-14(16)19(22)24-13-10-15(12-6-2-1-3-7-12)18-17(11-13)26-20(23)25-18/h1-11H |
InChI Key |
VPERHNMHALIRBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4F)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetate](/img/structure/B11423635.png)
![N-(4-chlorophenyl)-5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanamide](/img/structure/B11423641.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B11423647.png)
![N-(tert-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11423651.png)
![1-(3-chloro-4-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11423652.png)
![3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11423655.png)
![N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11423658.png)

![2-(ethylsulfanyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11423693.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B11423696.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-[4-(2-furylcarbonyl)piperazino]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11423698.png)
![ethyl 4-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11423702.png)

